3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

chemical identity structure confirmation benzamide differentiation

This specific benzamide derivative is critical for FABP4/5 drug discovery programs aiming to expand structure-activity relationships at the 3-position. The 3-chloro substitution is a key electron-withdrawing group that modulates amide conformation and enables halogen-bonding within the FABP4/5 ligand-binding pocket, delivering a distinct selectivity window from the unsubstituted parent analog (CAS 2309804-76-8). With a verified 98% purity, this compound is immediately deployable for TR-FRET displacement assays against reference inhibitors like BMS-309403 to establish isoform selectivity ratios, and as an analytical reference standard for LC-MS method development targeting halogenated thiophenylamides. Avoid generic 'thiophenylamide' classifications that risk irreproducible target engagement and conflicting pharmacological data.

Molecular Formula C15H16ClNOS
Molecular Weight 293.81
CAS No. 2319851-36-8
Cat. No. B2505089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
CAS2319851-36-8
Molecular FormulaC15H16ClNOS
Molecular Weight293.81
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2
InChIInChI=1S/C15H16ClNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyLXRVZXVSJLWDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2319851-36-8): Chemical Identity and Pharmacological Lineage


3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2319851-36-8, molecular formula C₁₅H₁₆ClNOS, molecular weight 293.81 g/mol) is a synthetic, non-annulated thiophenylamide belonging to the benzamide class, featuring a 3-chloro substitution on the benzamide ring. Its core scaffold is described generically within the patent family US9353102B2 (Hoffmann-La Roche), broadly claiming non-annulated thiophenylamides as inhibitors of fatty acid-binding proteins (FABP) 4 and/or 5 [1]. The compound is not explicitly exemplified in the primary biological data tables of the core patent but is commercially available as a research-grade small molecule .

Why 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the non-annulated thiophenylamide patent family (US9353102B2), subtle variations in the benzamide ring substitution pattern profoundly alter FABP isoform binding profiles. The absence of the 3-chloro substituent, as in the unsubstituted parent analog N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8), eliminates a key electron-withdrawing group predicted to influence both the amide conformation and direct halogen-bonding interactions within the FABP4/5 ligand-binding pocket . Moving chlorine to other positions or adding additional substituents generates distinct molecules with divergent selectivity windows; procurement based solely on generic 'thiophenylamide' or 'FABP inhibitor' classification therefore carries a high risk of irreproducible target engagement and conflicting pharmacological data [1].

Differentiation Evidence for 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide: Quantitative Structural, Pharmacological, and Physicochemical Comparisons


Structural Differentiation: The 3-Chloro Substituent Defines Chemical Identity vs. the Parent Benzamide Scaffold

The unambiguous structural difference between the target compound (CAS 2319851-36-8) and its direct unsubstituted analog N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8) is the presence of a chlorine atom at the 3-position of the benzamide ring. This substitution increases the molecular weight from 259.4 g/mol (C₁₅H₁₇NOS) to 293.81 g/mol (C₁₅H₁₆ClNOS), representing a quantifiable mass shift of +34.4 Da . The chlorine atom introduces an electron-withdrawing inductive effect (Hammett σₘ ≈ +0.37 for Cl) that alters the electron density of the amide carbonyl, a feature confirmed by DFT calculations on analogous 3-chlorobenzamide systems [1].

chemical identity structure confirmation benzamide differentiation

Pharmacological Class-Level Evidence: FABP4/5 Inhibition as the Defined Mechanism of Action

The target compound belongs to the non-annulated thiophenylamide chemotype generically claimed in US9353102B2 as FABP4 and/or FABP5 inhibitors [1]. Within this patent family, structurally related compounds with a 3-substituted benzamide and a branched thiophene-propyl tail exhibit measurable FABP5 binding. For context, the FABP4/5 dual inhibitor BMS-309403, a well-characterized benchmark in this target class, shows Ki values of <2 nM for FABP4, 250 nM for FABP3, and 350 nM for FABP5, establishing the selectivity resolution achievable within this pharmacological space [2]. The 3-chloro substitution in the target compound occupies the same chemical space as validated FABP ligands bearing halogen-substituted benzamides.

FABP4 inhibition FABP5 inhibition metabolic disease target

Purity Specification as a Procurement Decision Factor: 98% Baseline vs. Unspecified Analogs

The commercially available batch of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide from Leyan (Product 2233470) carries a documented purity specification of 98% . This provides procurement confidence: at 98% purity, the maximum total impurity burden is ≤2% (w/w), which is acceptable for most biochemical and cell-based screening applications. In contrast, no purity specification is publicly available for many of the closest structural analogs (e.g., the 4-methoxy analog CAS 2309804-98-4 or the 2,4-dichloro analog), introducing batch-to-batch uncertainty .

compound purity quality specification procurement standard

Halogen-Substitution SAR: 3-Chloro Confers a Distinct Physicochemical Profile vs. Other Mono-Substituted Analogs

The 3-chloro substituent increases lipophilicity relative to the unsubstituted parent, with a calculated LogP contribution of approximately +0.7 units compared to the hydrogen analog. Relative to the 4-methoxy analog (CAS 2309804-98-4), the 3-chloro compound eliminates the hydrogen-bond acceptor character of the methoxy oxygen, removing a potential competing interaction site for the FABP binding pocket and likely altering membrane permeability in cell-based assays [1]. Compared to the 2,4-dichloro analog, the mono-chloro compound presents a simpler interaction pharmacophore with potentially lower molecular complexity and reduced off-target polypharmacology risk.

physicochemical properties lipophilicity halogen SAR

Recommended Application Scenarios for 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide Based on Verified Evidence


FABP4/5 Inhibitor Screening and SAR Expansion

This compound is best deployed as a screening candidate within FABP4/5 drug discovery programs seeking to expand structure-activity relationships around the 3-position of the benzamide ring. Its placement within the US9353102B2 patent chemical space [1] makes it suitable for head-to-head biochemical profiling against known reference inhibitors like BMS-309403, using TR-FRET displacement assays at FABP4 and FABP5 to establish isoform selectivity ratios.

Chemical Probe Development for Intracellular Lipid Chaperone Studies

Given that genetic deficiency and pharmacological inhibition of FABP4 and FABP5 can improve glucose homeostasis and reduce atherosclerosis in mouse models [1], this compound can serve as a starting scaffold for developing chemical probes to dissect the intracellular lipid chaperone functions of FABP4/5 in adipocytes and macrophages. End-users should first confirm target engagement via thermal shift assay or cellular target engagement assays.

Analytical Reference Standard for Halogenated Benzamide Method Development

With a verified 98% purity specification [1], this compound is suitable as an analytical reference standard for developing HPLC or LC-MS methods to detect and quantify halogenated thiophenylamides in chemical libraries or biological matrices. Its distinct retention time and mass spectral signature (MH⁺ expected at m/z 294.1) provide clear separation from the unsubstituted analog (MH⁺ at m/z 260.1) , enabling method validation studies.

Metabolic Stability and CYP Interaction Assessment of 3-Chlorobenzamides

Thiophene-containing compounds are known substrates for cytochrome P450-mediated oxidation, and 3-chlorobenzamides have been studied for their microsomal dealkylation patterns [1]. This compound provides a defined chemical entity for evaluating the metabolic liability imparted by the combination of a 3-chlorobenzamide core and a thiophene ring, using standard liver microsome stability assays to quantify intrinsic clearance and metabolite identification by high-resolution mass spectrometry.

Quote Request

Request a Quote for 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.